molecular formula C18H28N2O B7812759 Levobupivacaine CAS No. 41148-30-5

Levobupivacaine

Katalognummer: B7812759
CAS-Nummer: 41148-30-5
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: LEBVLXFERQHONN-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levobupivacaine is a long-acting amide-type local anesthetic primarily used for surgical anesthesia and pain management. It is the S-enantiomer of bupivacaine, designed to offer a safer alternative with reduced cardiotoxicity. This compound works by blocking nerve impulses through the inhibition of sodium ion influx into nerve cells .

Wirkmechanismus

Target of Action

Levobupivacaine, an amino-amide local anesthetic drug, primarily targets the neuronal sodium channels . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

This compound exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Biochemical Pathways

This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway . This pathway is involved in controlling cell survival, proliferation, and growth . By suppressing this pathway, this compound may inhibit cancer cell proliferation and stimulate them towards cell death .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with bupivacaine. Both are extensively metabolized in the liver and excreted in the urine and feces . More than 97% of this compound is bound to plasma proteins, such as albumin and α1-glycoprotein .

Result of Action

The inhibition of sodium channels by this compound results in the blockade of nerve impulses, leading to local anesthesia and analgesia . In the context of cancer cells, this compound has been shown to inhibit proliferation and promote apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that subclinical doses of this compound cause net vasoconstriction when injected intradermally . Additionally, this compound is generally well-tolerated, but dose adjustment is important in certain populations such as pediatrics and the elderly .

Biochemische Analyse

Biochemical Properties

Levobupivacaine exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, hence blocking the propagation of neuronal action potentials . This interaction with sodium channels is the primary biochemical reaction involving this compound.

Cellular Effects

This compound has been shown to inhibit proliferation and promote apoptosis of breast cancer cells by suppressing the PI3K/Akt/mTOR signalling pathway . This indicates that this compound can influence cell function and impact cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by causing a reversible blockade of open neuronal sodium channels in a time-dependent and voltage-gated manner . This inhibition prevents the sodium influx required for depolarisation .

Temporal Effects in Laboratory Settings

This compound is a long-acting amide local anaesthetic . Its effects are time-dependent, with the duration of anaesthesia being dose-dependent . The pharmacokinetic properties of this compound are similar to that of bupivacaine; both are extensively metabolised in the liver, and excreted in the urine and faeces .

Dosage Effects in Animal Models

In animal models, this compound has been consistently less toxic than bupivacaine . The lethal dose of this compound was 1.3- to 1.6-fold higher than that of bupivacaine in most animal studies .

Metabolic Pathways

This compound is extensively metabolised in the liver . The major metabolite of this compound is 3-hydroxy-levobupivacaine, which is converted into glucuronic acid and sulphate ester conjugates that are excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . Protein binding is higher (97%) for this compound than the racemic bupivacaine (95%), and less than 3% circulates free in plasma .

Subcellular Localization

The lipophilic components of this compound allow it to cross cell membranes . It exerts its local anaesthetic effect by causing a reversible blockade of open neuronal sodium channels , which are located in the cell membrane. This suggests that this compound primarily localizes to the cell membrane where it can interact with these channels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levobupivacaine is synthesized starting from (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. The chiral separation is achieved using l-(–)-dibenzoyl tartaric acid, followed by substitution and salting reactions to obtain this compound hydrochloride with high purity and enantiomeric excess .

Industrial Production Methods: The industrial-scale production involves optimizing the synthesis process to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for quality control. The process is designed to be simple, green, safe, and cost-effective, supporting large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Levobupivacaine undergoes various chemical reactions, including substitution reactions during its synthesis. The primary reactions involve the formation of amide bonds and chiral separation.

Common Reagents and Conditions:

    Chiral Separation: l-(–)-dibenzoyl tartaric acid

    Substitution Reactions: Various solvents and catalysts are used to facilitate the reactions.

Major Products: The major product is this compound hydrochloride, characterized by its high chemical purity and enantiomeric excess .

Wissenschaftliche Forschungsanwendungen

Levobupivacaine is extensively used in medical research for its anesthetic properties. It is employed in:

Vergleich Mit ähnlichen Verbindungen

    Bupivacaine: The racemic mixture from which levobupivacaine is derived.

    Ropivacaine: Another local anesthetic with reduced cardiotoxicity compared to bupivacaine.

Comparison: this compound is preferred over bupivacaine due to its lower risk of cardiotoxicity and longer duration of action. Compared to ropivacaine, this compound has a similar safety profile but offers a longer duration of motor block onset .

This compound’s unique properties make it a valuable compound in medical and scientific research, providing effective anesthesia with a favorable safety profile.

Eigenschaften

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048496
Record name Levobupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.77e-02 g/L
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization.
Record name Levobupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

27262-47-1
Record name (-)-Bupivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Bupivacaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobupivacaine
Reactant of Route 2
Reactant of Route 2
Levobupivacaine
Reactant of Route 3
Reactant of Route 3
Levobupivacaine
Reactant of Route 4
Reactant of Route 4
Levobupivacaine
Reactant of Route 5
Reactant of Route 5
Levobupivacaine
Reactant of Route 6
Levobupivacaine
Customer
Q & A

Q1: What is levobupivacaine and how does it work?

A1: this compound is the S(−)-enantiomer of bupivacaine, a long-acting local anesthetic belonging to the amino-amide group. [] Like other local anesthetics, this compound works by reversibly blocking the generation and conduction of nerve impulses, primarily by binding to voltage-gated sodium channels on nerve cell membranes. [, ] This effectively prevents the transmission of pain signals to the brain.

Q2: What are the advantages of this compound over bupivacaine?

A3: this compound has been shown to possess a more favorable safety profile compared to bupivacaine, specifically demonstrating less toxicity to the cardiovascular and central nervous systems. [, , ] This difference is attributed to the fact that this compound is a single enantiomer, while bupivacaine is a racemic mixture. The R(+)-enantiomer of bupivacaine is believed to be responsible for its higher toxicity. [, , ]

Q3: What is the evidence for the reduced cardiotoxicity of this compound?

A4: Animal studies, particularly in sheep, have shown that this compound induces fewer and less severe cardiac arrhythmias compared to bupivacaine at doses that produce similar levels of central nervous system effects. [, ] This suggests a greater margin of safety for this compound in clinical practice.

Q4: How is this compound metabolized and eliminated?

A5: Similar to bupivacaine, this compound is primarily metabolized in the liver by CYP3A4 enzymes. [] It is then excreted primarily in the urine, mainly as metabolites. []

Q5: What are the common routes of administration for this compound?

A6: this compound is commonly administered via epidural or intrathecal routes for labor analgesia [, , , ], and post-operative pain management following lower limb surgeries. [, , , ] It is also used for peripheral nerve blocks, such as the sciatic nerve block [, ] and brachial plexus block. [, , ]

Q6: What are the advantages of adding adjuvants to this compound for regional anesthesia?

A7: Adding adjuvants like opioids (fentanyl, morphine) [, , , ] or α2-agonists (clonidine, dexmedetomidine) [, , , ] to this compound can enhance its analgesic effects, potentially prolonging the duration of analgesia and reducing the need for rescue analgesia.

Q7: Is there a difference in efficacy between this compound and ropivacaine for caudal anesthesia in children?

A8: A study comparing minimum local analgesic concentrations found no significant difference in the ED50 for caudal this compound and ropivacaine in children receiving sevoflurane. [] This suggests that both agents have similar potency for this type of block.

Q8: Are there any concerns regarding the use of this compound with sodium bicarbonate?

A9: While sodium bicarbonate is sometimes added to local anesthetics to potentially accelerate the onset of the block [], there are reports of precipitation occurring when mixing sodium bicarbonate with this compound. [] This highlights the importance of consulting the manufacturer’s instructions and considering the potential for incompatibility when mixing medications.

Q9: What are the potential benefits of using this compound in diabetic patients with painful neuropathy?

A10: Research suggests that this compound may have a role in managing neuropathic pain. Studies in diabetic rats have demonstrated that both systemic and local administration of this compound can produce significant antihyperalgesic and antiallodynic effects. []

Q10: How does this compound affect wound healing?

A11: Research on the effect of this compound on wound healing shows mixed results. While some studies in rats indicate that this compound may initially enhance wound healing [], other research suggests a potential for delayed healing with higher concentrations of the drug. [] More research is needed to fully understand these effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.